

Introduction: Establishing Analytical Fidelity in Metabolic Research

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Compound of Interest

Compound Name: *(2S,3S)-3-Methylglutamic Acid*
Hydrochloride Salt

Cat. No.: *B562707*

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(2S,3S)-3-Methylglutamic Acid is a methylated derivative of the non-essential amino acid, L-glutamic acid. While not a proteinogenic amino acid, its stereoisomers play significant roles in biochemistry and pharmacology. The precise stereochemical configuration of such molecules is paramount, as biological systems, particularly enzymes and receptors, exhibit high stereospecificity. For instance, studies have shown that certain peptide synthetases are specific for the (2S,3R)-stereoisomer of 3-methylglutamate, excluding the (2S,3S) form, which underscores the need for stereochemically pure standards in research.[1]

The primary value of (2S,3S)-3-Methylglutamic Acid as a reference standard lies in its application in analytical chemistry, particularly for the identification and quantification of related metabolites in complex biological matrices. It serves as an indispensable tool for developing and validating robust analytical methods, ensuring accuracy in clinical diagnostics and metabolic research. Its structural relationship to biomarkers for certain inborn errors of metabolism, such as 3-methylglutaconic aciduria, makes it a critical component for differential diagnosis and for studying the pathophysiology of these disorders.[2][3][4] This guide provides detailed protocols for the use of (2S,3S)-3-Methylglutamic Acid in modern analytical workflows.

Physicochemical Characterization

A well-defined reference standard begins with a thorough understanding of its fundamental physical and chemical properties. These data are essential for accurate preparation of standard solutions and for setting parameters in various analytical instruments.

| Property | Value | Source |
|-------------------|--|--------|
| CAS Number | 33511-70-5 | [5] |
| Molecular Formula | C ₆ H ₁₁ NO ₄ | [5] |
| Molecular Weight | 161.16 g/mol | [5] |
| Density | 1.3 ± 0.1 g/cm ³ | [5] |
| Boiling Point | 329.4 ± 32.0 °C at 760 mmHg | [5] |

Application 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

Principle of Causality: Direct UV detection of non-aromatic amino acids like 3-methylglutamic acid is challenging due to their lack of a strong chromophore.[6] Therefore, a pre-column derivatization step is employed to attach a UV-active tag to the amino acid. This guide utilizes o-Phthaldialdehyde (OPA) in the presence of a thiol, which reacts with the primary amine of (2S,3S)-3-Methylglutamic Acid to form a highly fluorescent and UV-absorbent isoindole derivative, enabling sensitive detection.

Experimental Protocol: HPLC-UV

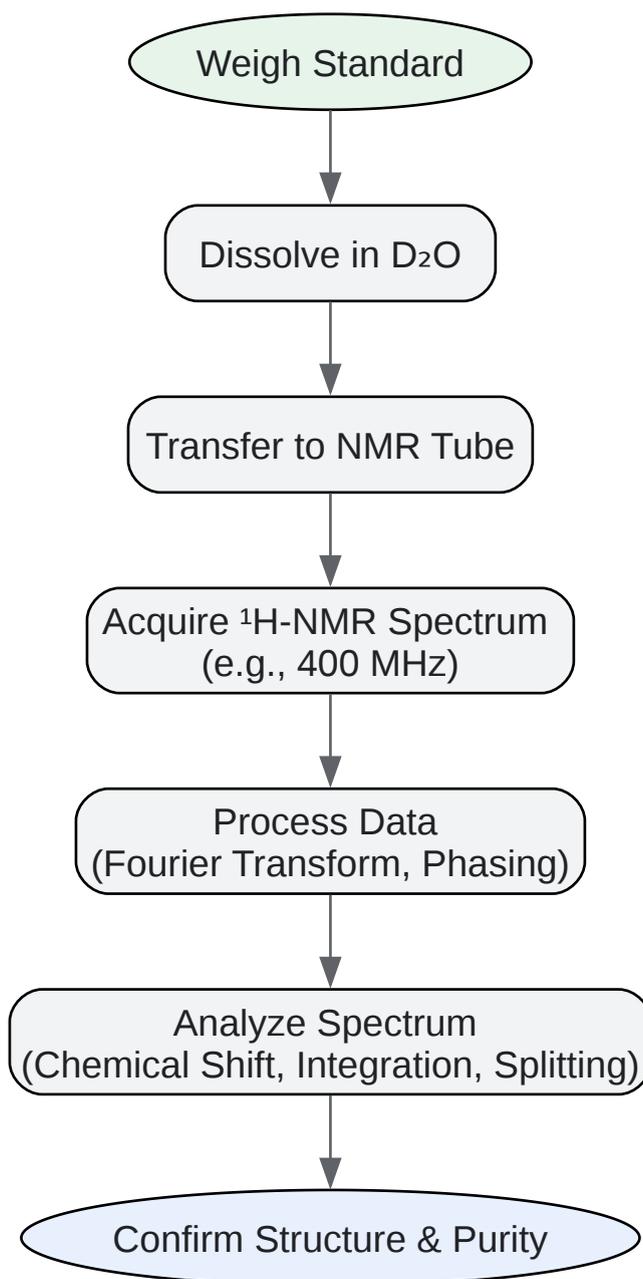
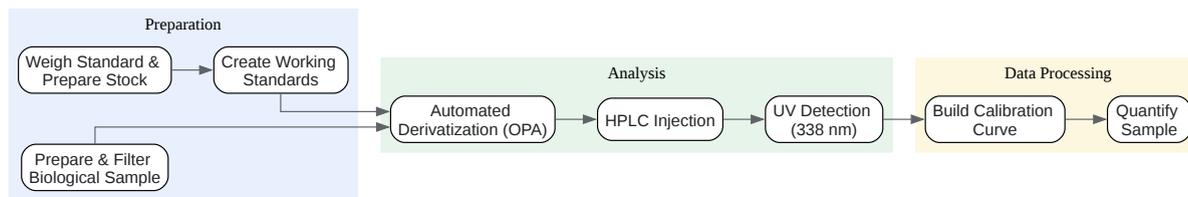
- Materials and Reagents:
 - (2S,3S)-3-Methylglutamic Acid reference standard
 - HPLC-grade Acetonitrile (ACN) and Water
 - Boric Acid Buffer (0.4 M, pH 10.2)
 - o-Phthaldialdehyde (OPA) reagent solution
 - 3-Mercaptopropionic acid (3-MPA)
 - Biological matrix (e.g., urine)
 - 0.22 µm syringe filters

- Standard Solution Preparation:
 - Stock Solution (1 mg/mL): Accurately weigh 10 mg of (2S,3S)-3-Methylglutamic Acid and dissolve it in 10 mL of HPLC-grade water to create a 1 mg/mL stock solution.
 - Working Standards: Perform serial dilutions of the stock solution with water to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation (Urine):
 - Thaw frozen urine samples at room temperature.
 - Vortex the sample to ensure homogeneity.
 - Centrifuge at 10,000 x g for 10 minutes to pellet particulate matter.
 - Filter the supernatant through a 0.22 µm syringe filter.
 - Dilute the filtered urine 1:10 with HPLC-grade water prior to derivatization.
- Automated Pre-Column Derivatization:
 - In the autosampler, mix 10 µL of the standard or prepared sample with 40 µL of OPA/3-MPA derivatizing agent.
 - Allow the reaction to proceed for 2 minutes at room temperature before injection.
- HPLC Method Parameters:

| Parameter | Condition |
|--------------------|---|
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 μ m) |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) |
| Gradient | 0-5 min, 2% B; 5-20 min, 2-50% B; 20-22 min, 50-100% B; 22-25 min, 100% B; 25-27 min, 100-2% B; 27-30 min, 2% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 338 nm |
| Injection Volume | 10 μ L |

- Data Analysis and Validation:
 - Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
 - Perform a linear regression to determine the equation of the line and the correlation coefficient ($R^2 > 0.99$).
 - Quantify the (2S,3S)-3-Methylglutamic Acid concentration in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram: HPLC-UV Analysis



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NMR structural confirmation workflow.

Application 3: High-Sensitivity Quantification by LC-MS/MS

Principle of Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for quantifying low-abundance metabolites in complex biological fluids. [7] The method utilizes a mass spectrometer to selectively monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) for the analyte, effectively eliminating matrix interference and allowing for quantification at nanomolar levels.

Experimental Protocol: LC-MS/MS

- Materials and Reagents:
 - (2S,3S)-3-Methylglutamic Acid reference standard
 - Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., $^{13}\text{C}_6,^{15}\text{N}_1$ -(2S,3S)-3-Methylglutamic Acid)
 - LC-MS grade Acetonitrile, Methanol, and Water
 - LC-MS grade Formic Acid
- Standard and Sample Preparation:
 - Prepare stock and working standards of (2S,3S)-3-Methylglutamic Acid as described in the HPLC protocol.
 - Prepare biological samples (e.g., plasma, urine) using a simple protein precipitation step. Add 3 volumes of ice-cold methanol (containing the SIL-IS) to 1 volume of sample.
 - Vortex and centrifuge at 15,000 x g for 10 minutes.
 - Transfer the supernatant to an autosampler vial for analysis.

- LC-MS/MS Method Parameters:

| Parameter | Condition |
|--------------------|---|
| LC System | UPLC or HPLC System |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 μ m) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | High organic to low organic (typical for HILIC) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 5 μ L |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition | Precursor Ion $[M+H]^+$: m/z 162.1 -> Product Ion: (To be determined by infusion) |
| Collision Energy | To be optimized for the specific instrument |

- Data Analysis:

- Quantification is based on the ratio of the peak area of the analyte to the peak area of the stable isotope-labeled internal standard.
- Construct a calibration curve using this ratio to mitigate matrix effects and ensure high accuracy.

Workflow Diagram: LC-MS/MS Analysis



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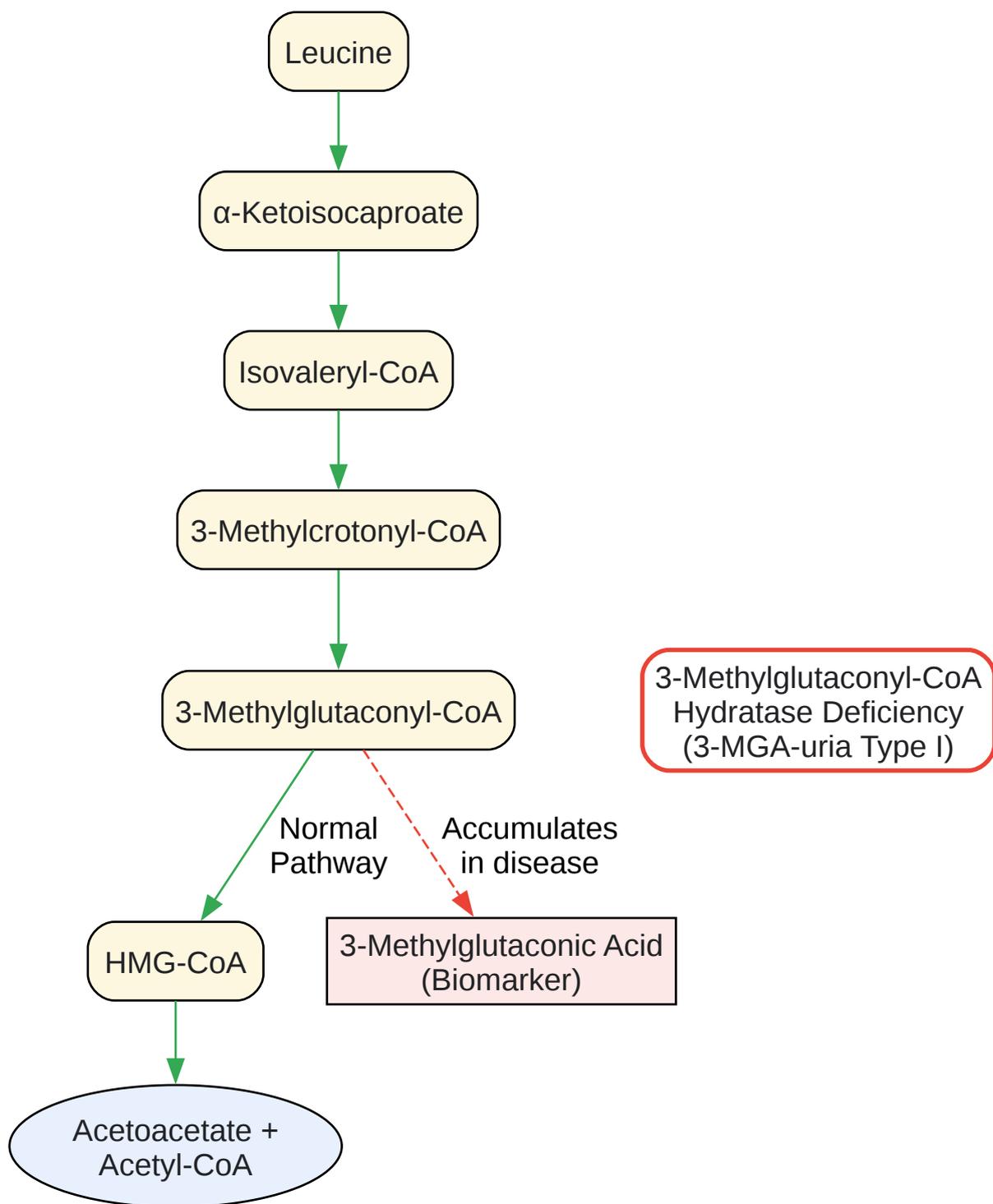
LC-MS/MS high-sensitivity quantification workflow.

Metabolic Relevance: A Tool for Investigating 3-Methylglutaconic Aciduria

3-Methylglutaconic Aciduria (3-MGA-uria) is a group of inherited metabolic disorders characterized by the elevated urinary excretion of 3-methylglutaconic acid (3-MGA) and 3-methylglutaric acid. [8] Type I of this disorder is a defect in the leucine catabolism pathway, specifically in the enzyme 3-methylglutaconyl-CoA hydratase. [4][9] Other forms are linked to broader mitochondrial dysfunction. [4] The accurate diagnosis and study of these conditions rely on analytical methods that can distinguish between various structurally similar organic acids. While (2S,3S)-3-Methylglutamic Acid is not a primary biomarker for 3-MGA-uria, its structural similarity to pathway intermediates makes it an essential reference standard. It is used to:

- Establish Chromatographic Resolution: Ensure that the analytical method can separate key biomarkers like 3-MGA from other potentially interfering compounds, including isomers of methylglutamic acid.
- Validate Stereospecific Assays: Help in the development of chiral separation methods to investigate the stereochemistry of metabolites in affected patients.
- Explore Alternate Metabolic Pathways: Serve as a standard to investigate potential shunts or alternative metabolic fates of intermediates in the leucine degradation pathway when the primary route is blocked.

Diagram: Simplified Leucine Catabolism Pathway



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Leucine catabolism and the origin of 3-MGA.

Conclusion

(2S,3S)-3-Methylglutamic Acid is a high-value reference standard crucial for the advancement of metabolic research and clinical diagnostics. Its proper use in validated analytical methods, such as HPLC, NMR, and LC-MS/MS, ensures the accuracy, precision, and reliability of experimental results. By providing the means for unambiguous identification, structural confirmation, and precise quantification, this reference material empowers researchers to dissect complex biochemical pathways and improve the understanding and diagnosis of metabolic disorders.

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